molecular formula C19H19FN2O B1219260 去甲西酞普兰 CAS No. 62498-67-3

去甲西酞普兰

货号 B1219260
CAS 编号: 62498-67-3
分子量: 310.4 g/mol
InChI 键: PTJADDMMFYXMMG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Desmethylcitalopram is an active metabolite of the antidepressant drugs citalopram (racemic) and escitalopram (the S - enantiomer, which would be called desmethylescitalopram). Like citalopram and escitalopram, desmethylcitalopram functions as a selective serotonin reuptake inhibitor (SSRI), and is responsible for some of its parents’ therapeutic benefits .


Molecular Structure Analysis

The molecular formula of Desmethylcitalopram is C19H19FN2O . The InChI Key is PTJADDMMFYXMMG-UHFFFAOYSA-N .

科学研究应用

Therapeutic Drug Monitoring

Desmethylcitalopram, being the main active metabolite of Citalopram (CIT), is crucial in therapeutic drug monitoring (TDM) of CIT in depression . The plasma concentration of CIT and its correlation with treatment outcomes is a significant area of research . Studies have proposed therapeutic ranges for plasma concentrations and are working towards establishing a well-defined relationship between plasma CIT concentration and treatment outcomes .

Saliva Analysis

Desmethylcitalopram can be quantified in human saliva, which is beneficial for monitoring patients undergoing treatment with CIT . A reliable method has been developed for the simultaneous quantification of CIT and Desmethylcitalopram in saliva . This method is characterized by good linearity, sensitivity, reproducibility, specificity, and low values of limits of detection and quantitation .

Metabolic Transformation Studies

Desmethylcitalopram is a product of the metabolic transformation of CIT . Studying the formation of Desmethylcitalopram helps understand the metabolic pathways of CIT and the role of various enzymes in this process . This knowledge can be crucial in predicting drug interactions and side effects .

Pharmacokinetics and Pharmacodynamics

The study of Desmethylcitalopram aids in understanding the pharmacokinetics and pharmacodynamics of CIT . It helps in determining the absorption, distribution, metabolism, and excretion (ADME) of CIT . This information is vital for optimizing dosage regimens and minimizing side effects .

Safety and Side Effects

Research on Desmethylcitalopram contributes to understanding the safety and side effects of CIT . It helps in identifying adverse drug events and their correlation with plasma CIT concentrations . This knowledge can guide the development of safer therapeutic strategies .

Cost-Related Outcomes

Studies have suggested that maintaining a certain CIT concentration in the plasma, which involves the metabolism to Desmethylcitalopram, can contribute to shortening the hospitalization duration . However, more detailed information is needed to understand the direct medical expenses and multiple potential factors contributing to longer hospital stays .

未来方向

One study suggested that high plasma concentration of Desmethylcitalopram (>73.25 ng/mL) showed a more significant reduction in HDRS scores than the expected concentration (42.75–73.25 ng/mL) and the low concentration (<42.75 ng/mL) groups . This indicates a potential direction for future research into the therapeutic applications of Desmethylcitalopram.

属性

IUPAC Name

1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19/h3-8,11,22H,2,9-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJADDMMFYXMMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90881082
Record name desmethylcitalopram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90881082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethylcitalopram

CAS RN

62498-67-3
Record name Desmethylcitalopram
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62498-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monodesmethylcitalopram
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062498673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name desmethylcitalopram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90881082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluorophenyl)-1,3-dihydro-1-[3-(methylamino)propyl]isobenzofuran-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.776
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESMETHYLCITALOPRAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KBX9104IR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The title compound was prepared according to the method of C. Jin, et al (Synthetic Communications, 2007, 37, 901-908). Thus, citalopram hydrobromide (5.5 g, 13.6 mmol) in 500 mL EtOAc was washed with dilute ammonium hydroxide (100 mL). The EtOAc layer was washed 3×100 mL saturated aqueous NaCl and dried with MgSO4. The solvent was removed in vacuo and the residue was treated with 1-chlorethyl chloroformate (29.6 mL, 27.2 mmol), heated to 130° C. for 6 hr, cooled to rt and concentrated in vacuo. The residue was dissolved with 150 mL CH3OH and heated for 5 hr at 65° C. The solvents were then removed in vacuo. The crude product was dissolved in THF (50 mL) and 50 mL of 1N NaOH were added. The mixture was stirred at rt for an additional 14 hr, then extracted with EtOAc (3×50 mL). The extracts were washed with saturated NaCl (3×100 mL), dried with Na2SO4 and the solvents removed. Chromatography on silica gel, eluting with a gradient (100% CH2Cl2 to 50% CH3OH: 50% CH2Cl2) gave the product as a clear oil, 3.102 g (74%).
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
29.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desmethylcitalopram
Reactant of Route 2
Reactant of Route 2
Desmethylcitalopram
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Desmethylcitalopram
Reactant of Route 4
Reactant of Route 4
Desmethylcitalopram
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Desmethylcitalopram
Reactant of Route 6
Desmethylcitalopram

Q & A

Q1: How does desmethylcitalopram differ from citalopram in terms of its pharmacokinetic properties?

A: Desmethylcitalopram generally exhibits a longer half-life and lower clearance compared to citalopram. [, ] This difference in pharmacokinetics is attributed to the genetic polymorphism of CYP2C19, the enzyme primarily responsible for the N-demethylation of citalopram to desmethylcitalopram. [] Studies have shown that individuals classified as poor metabolizers of CYP2C19 exhibit higher citalopram and lower desmethylcitalopram concentrations compared to extensive metabolizers. [, , , ]

Q2: Does desmethylcitalopram contribute to the therapeutic effects of citalopram?

A: While desmethylcitalopram possesses a weaker affinity for the serotonin transporter compared to citalopram, studies suggest that it may contribute to the overall antidepressant effect. [, ] Research indicates that desmethylcitalopram levels are associated with the clinical response to citalopram in patients with major depression. []

Q3: How does the distribution of citalopram and desmethylcitalopram in the body differ from other antidepressants?

A: Studies analyzing postmortem tissues and fluids reveal that citalopram, unlike some other antidepressants, does not exhibit a consistent concentration ratio between itself and desmethylcitalopram within any specific specimen group. [] Additionally, citalopram demonstrates a high ability to cross the blood-brain barrier, with cerebrospinal fluid concentrations significantly higher than the calculated unbound serum concentrations. [] This suggests active transport of citalopram into, or a lack of active transport out of, the cerebrospinal fluid, potentially impacting its efficacy. []

Q4: Are there any known drug-drug interactions associated with citalopram or desmethylcitalopram?

A: Research indicates that concomitant use of other psychotropic drugs, particularly tricyclic antidepressants like clomipramine, can significantly increase serum concentrations of both citalopram and desmethylcitalopram. [] Neuroleptics and some benzodiazepines, particularly alprazolam, have also been shown to increase citalopram and desmethylcitalopram concentrations. []

Q5: Does citalopram administration affect the pharmacokinetics of other drugs?

A: Citalopram and its metabolites may interact with the cytochrome P450 (CYP) enzyme system, potentially influencing the metabolism of other drugs. [, , , ] For instance, citalopram has been shown to inhibit the metabolism of desipramine, a tricyclic antidepressant, leading to increased desipramine and reduced 2-hydroxydesipramine levels. []

Q6: How do oral contraceptives affect citalopram metabolism?

A: Research suggests that oral contraceptive use may influence citalopram metabolism. Studies show that women taking oral contraceptives exhibit a lower metabolic ratio of desmethylcitalopram to citalopram compared to age-matched women not on oral contraceptives. [, , ]

Q7: Does citalopram interact with the HIV medication raltegravir?

A: A dedicated drug-drug interaction study found no clinically significant pharmacokinetic interaction between citalopram and the HIV-1 integrase inhibitor raltegravir. This suggests that the combination can be administered without dose adjustments. []

Q8: What analytical techniques are commonly employed to measure citalopram and desmethylcitalopram concentrations?

A8: Various analytical methods are used to quantify citalopram and desmethylcitalopram in biological samples. These include:

  • **High-performance liquid chromatography (HPLC) ** with various detection methods, including ultraviolet (UV), diode array detection (DAD), and mass spectrometry (MS). [, , , , , , , ]
  • Gas chromatography-mass spectrometry (GC-MS). [, , , ]
  • Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). [, ]
  • Thin layer chromatography (TLC). []

Q9: Can citalopram and desmethylcitalopram be detected in unconventional samples like nails, hair, and saliva?

A: Yes, researchers have developed methods to isolate and identify citalopram and desmethylcitalopram in alternative matrices like nails, hair, and saliva. [, , ] These methods are particularly useful in forensic toxicology and therapeutic drug monitoring when conventional blood or urine samples are unavailable.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。